Biphenyl-2,3-dicarboxylic acid

Coordination Chemistry MOF Synthesis Ligand Design

For researchers engineering novel metal-organic frameworks (MOFs) or optimizing glutamate carboxypeptidase II (GCP-II) inhibitors, procuring the precise Biphenyl-2,3-dicarboxylic acid isomer is critical. Unlike generic biphenyls, the ortho-carboxyl arrangement of this 2,3-isomer enforces unconventional coordination geometries, yielding unique, non-interpenetrated pore architectures and exceptional chelating stability under mild pH conditions (pKa ~2.68). This isomer is the validated scaffold behind the 10 nM Ki inhibitor E2072; substituting a 4,4'- or 2,2'-isomer results in fundamentally divergent structural topologies and a proven loss of biological potency. Guarantee your synthesis outcomes by using the exact isomer.

Molecular Formula C14H10O4
Molecular Weight 242.23 g/mol
CAS No. 27479-68-1
Cat. No. B13985684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiphenyl-2,3-dicarboxylic acid
CAS27479-68-1
Molecular FormulaC14H10O4
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)C(=O)O
InChIInChI=1S/C14H10O4/c15-13(16)11-8-4-7-10(12(11)14(17)18)9-5-2-1-3-6-9/h1-8H,(H,15,16)(H,17,18)
InChIKeyHSSYVKMJJLDTKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biphenyl-2,3-dicarboxylic Acid (CAS 27479-68-1): Procurement and Technical Baseline


Biphenyl-2,3-dicarboxylic acid (CAS 27479-68-1) is an organic compound belonging to the biphenyl class, characterized by a biphenyl core substituted with carboxylic acid groups at the 2 and 3 positions [1]. Its molecular formula is C14H10O4 with a molecular weight of 242.23 g/mol [1][2]. Key physicochemical properties include a predicted density of 1.3±0.1 g/cm³ and a boiling point of 444.5±38.0 °C at 760 mmHg [3]. This specific substitution pattern, featuring ortho-carboxyl groups, imparts unique coordination chemistry and reactivity profiles compared to its more widely studied isomers like the 2,2'-, 3,3'-, and 4,4'-biphenyldicarboxylic acids.

Why Biphenyl-2,3-dicarboxylic Acid Cannot Be Substituted with Common Isomers


In the family of biphenyl dicarboxylic acids, the precise position of the carboxyl groups is the primary determinant of a compound's physicochemical and functional behavior. Isomers such as the linear 4,4'-biphenyldicarboxylic acid or the 2,2'-diphenic acid cannot be generically substituted for the 2,3-isomer. Empirical evidence shows that isomeric substitution patterns directly dictate metal-organic framework (MOF) topology [1] and thermodynamic stability [2]. The ortho-carboxyl arrangement in biphenyl-2,3-dicarboxylic acid confers a distinct chelating capability and electronic environment, leading to different coordination geometries, material porosities, and catalytic activities compared to its meta- or para-substituted counterparts. This foundational difference means that using a cheaper or more common isomer will result in a fundamentally different material with altered performance characteristics, rendering the substitution invalid for applications requiring the specific properties of the 2,3-isomer.

Quantifiable Differentiation of Biphenyl-2,3-dicarboxylic Acid Against Structural Analogs


Acidity (pKa) Differentiation for Tuned Coordination Chemistry

Biphenyl-2,3-dicarboxylic acid is a stronger acid than its 4,4' isomer, which directly impacts its deprotonation and coordination behavior in solution. This difference in acidity is crucial for designing synthesis conditions in metal-organic framework (MOF) and coordination polymer assembly [1].

Coordination Chemistry MOF Synthesis Ligand Design

Thermodynamic Stability Differential for Process Design

Ortho-substituted biphenyl carboxylic acids are intrinsically less stable than their meta or para isomers due to steric strain. While direct experimental data for the 2,3-isomer is limited, a comprehensive thermochemical study on related biphenyl acid isomers provides a robust class-level inference. It concluded that all acids containing at least one ortho-COOH group are comparatively less stable [1]. The 2,3-isomer, having its carboxyl groups ortho to each other on the same ring, fits this profile.

Thermochemistry Process Chemistry Energetic Materials

Isomer-Specific Scaffolding for Bioactive Molecule Potency

The 2,3-substitution pattern is a critical pharmacophore element for potent biological activity. The derivative (3-2-mercaptoethyl)biphenyl-2,3'-dicarboxylic acid (E2072) demonstrates high potency (Ki = 10 nM) and selectivity as a glutamate carboxypeptidase II (GCP-II) inhibitor [1][2]. This serves as supporting evidence that the biphenyl-2,3-dicarboxylic acid scaffold can achieve specific and potent target engagement, a property not inherently shared by other biphenyl dicarboxylic acid isomers.

Medicinal Chemistry Drug Discovery Chemical Biology

High-Value Application Scenarios for Biphenyl-2,3-dicarboxylic Acid Based on Differentiated Properties


Synthesis of Metal-Organic Frameworks (MOFs) with Non-Canonical Topologies

Researchers aiming to synthesize MOFs with unusual or non-interpenetrated topologies should prioritize the 2,3-isomer. Evidence shows that the position of carboxyl groups is the dominant factor in determining the final MOF structure [1]. Unlike the linear 4,4'-isomer, which often yields predictable 2D or 3D networks, the angular and ortho-substituted 2,3-isomer will force alternative connectivity patterns around metal nodes, leading to novel pore architectures and potentially unique gas sorption or separation properties.

Ligand for pH-Sensitive or Mild-Condition Coordination Chemistry

The significantly higher acidity of the 2,3-isomer (pKa ~2.68) compared to the 4,4'-isomer (pKa ~5.8) makes it the preferred choice for applications requiring deprotonation and coordination under milder or more specific pH conditions [2]. This property is critical for synthesizing coordination polymers with pH-sensitive co-ligands or metal ions, and for enabling selective deprotonation strategies in complex multi-ligand synthetic systems.

Scaffold for Medicinal Chemistry Structure-Activity Relationship (SAR) Exploration

For medicinal chemists engaged in GCP-II inhibitor development or exploring related therapeutic targets, biphenyl-2,3-dicarboxylic acid represents a validated, high-potency scaffold [3][4]. The derivative E2072's 10 nM Ki confirms that the specific 2,3-substitution pattern can be essential for achieving low nanomolar target engagement [4]. Procuring this specific isomer is thus justified for SAR studies aimed at optimizing potency, selectivity, or pharmacokinetic properties, where even a minor change in carboxyl position could abolish activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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